4-(2-Methoxyethyl)pyridin-2-amine
Overview
Description
“4-(2-Methoxyethyl)pyridin-2-amine” is a chemical compound with the CAS Number: 1501130-80-8 . It has a molecular weight of 152.2 and its IUPAC name is 4-(2-methoxyethyl)-2-pyridinamine . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H12N2O/c1-11-5-3-7-2-4-10-8(9)6-7/h2,4,6H,3,5H2,1H3,(H2,9,10) . This code provides a detailed description of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, amines in general can undergo a variety of reactions. For instance, in the Hofmann elimination reaction, an amine is completely methylated by reaction with an excess amount of iodomethane to produce the corresponding quaternary ammonium salt .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 152.2 . The compound’s InChI code provides further details about its molecular structure .Safety and Hazards
The safety information for “4-(2-Methoxyethyl)pyridin-2-amine” includes several hazard statements: H303, H313, H315, H319, H333, H335 . These codes correspond to various hazards, including potential harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding contact with skin and eyes, and ensuring proper ventilation .
Future Directions
Properties
IUPAC Name |
4-(2-methoxyethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-11-5-3-7-2-4-10-8(9)6-7/h2,4,6H,3,5H2,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBXWILQXHWUDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC(=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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